Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazolo[1,5-a]pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the Suzuki-Miyaura coupling, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can yield a variety of coupled products depending on the reactants involved .
Scientific Research Applications
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects is primarily through its ability to participate in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific structure, which combines a pyrazolo[1,5-a]pyridine core with a boronate ester group. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Biological Activity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological properties. The inclusion of a dioxaborolane moiety enhances its reactivity and potential for biological interactions. The molecular formula is C11H19BN2O2, with a molecular weight of approximately 222.092 g/mol.
Property | Value |
---|---|
CAS Number | 1007110-53-3 |
Molecular Formula | C11H19BN2O2 |
Molecular Weight | 222.092 g/mol |
Purity | 98% |
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit various mechanisms of action. They often act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives can inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives possess significant antimicrobial properties. For example, a related compound was found to be effective against Mycobacterium tuberculosis with promising IC50 values . The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.
Antitumor Activity
This compound has shown potential in preclinical models for treating various cancers. In vitro assays revealed that it inhibits cell growth in several cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Studies
- Inhibition of PI3K : A study evaluated the compound's effectiveness as a PI3K inhibitor in cancer models. It exhibited an IC50 value of 0.47 µM against the PI3Kδ isoform, indicating strong inhibitory action .
- Antimicrobial Testing : Another study assessed the compound's efficacy against drug-resistant strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Properties
Molecular Formula |
C16H21BN2O4 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-18-19-8-7-11(9-13(12)19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3 |
InChI Key |
WHFGOQMBWYCHQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C=C2)C(=O)OCC |
Origin of Product |
United States |
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